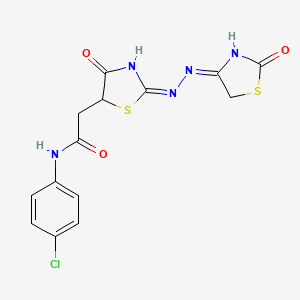

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

カタログ番号:

B2575655

CAS番号:

613219-23-1

分子量:

397.85

InChIキー:

YIGKJNWYXKCAHC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against key oncogenic signaling pathways. Its primary research value lies in its function as a dual inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical axis in cell proliferation, survival, and immune response that is frequently dysregulated in cancers [https://pubmed.ncbi.nlm.nih.gov/38599132/]. Studies have demonstrated that this compound effectively suppresses cancer cell viability and induces apoptosis in various solid tumor models, including breast and liver cancers, by disrupting the JAK2/STAT3 signaling cascade [https://pubmed.ncbi.nlm.nih.gov/38599132/]. This mechanism positions it as a valuable chemical probe for investigating the pathophysiology of JAK/STAT-driven malignancies and for exploring novel therapeutic strategies in oncology research. Furthermore, its core structure, featuring a rhodanine-hydrazone-thiazolidinone pharmacophore, is associated with diverse biological activities, making it a compound of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies aimed at developing new targeted agents.

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGKJNWYXKCAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)/NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Thiazolidinone Derivatives with Acetamide Substituents

N-(2,3-Dimethylphenyl)-2-(2-(4-Chloro-2-methylanilino)-4-oxothiazolidin-5-yl)acetamide

- Structural Similarities : Shares the thiazolidin-4-one core and acetamide linkage.

- Key Differences: Substituted with 2,3-dimethylphenyl and 4-chloro-2-methylanilino groups instead of a hydrazono-oxothiazolidinylidene system.

N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide

- Structural Similarities: Contains a fused thiazolo[4,5-d]pyridazinone ring and acetamide group.

- Key Differences: The fused pyridazinone ring replaces the hydrazono-thiazolidinone system.

- Impact : Extended aromaticity may enhance π-π interactions with biological targets, but reduced flexibility could limit binding to certain enzymes .

Compounds with Hydrazono or Thioxo Modifications

(E)-N-(2-Hydroxyphenyl)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

- Structural Similarities: Features a thiazolidinone core with a benzylidene substituent.

- Key Differences : Thioxo (C=S) group at position 2 instead of oxo (C=O) and a methoxyphenyl substituent.

- The methoxy group may improve antioxidant activity .

N-(4-((E)-4-Oxo-3-((E)-Pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-5-ylidene)methyl)phenyl)acetamide

- Structural Similarities: Incorporates a rhodanine-like thioxothiazolidinone core.

- Key Differences: Pyridinylmethylene and thioxo groups replace the hydrazono-oxothiazolidinylidene system.

- Impact : The pyridine ring introduces basicity, which could influence pharmacokinetics, such as oral absorption .

Heterocyclic Systems with Halogenated Phenyl Groups

2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methylisoxazol-3-yl)acetamide

- Structural Similarities : Contains a 4-chlorophenyl group and acetamide linkage.

- Key Differences: Oxadiazolidinone replaces the thiazolidinone core.

- Impact: The oxadiazolidinone’s higher electronegativity may improve metabolic stability but reduce hydrogen-bonding capacity compared to thiazolidinones .

Data Table: Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。